

# An In-Depth Technical Guide to 4-Ethoxypicolinic Acid: Synthesis, Identification, and Applications

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## Compound of Interest

Compound Name: 4-Ethoxypicolinic acid

Cat. No.: B2716362

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## Introduction

**4-Ethoxypicolinic acid**, a substituted pyridine carboxylic acid, is a molecule of significant interest in the fields of medicinal chemistry and drug discovery. Its structural features, combining a picolinic acid scaffold with an ethoxy substituent, offer a versatile platform for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of **4-Ethoxypicolinic acid**, focusing on its chemical identity, methods of analysis, synthesis, and its role in the development of new chemical entities.

## Core Identification

CAS Number: 17076-14-1[1]

Molecular Formula: C<sub>8</sub>H<sub>9</sub>NO<sub>3</sub>[1]

Molecular Weight: 167.16 g/mol [1]

Synonyms: 4-Ethoxypyridine-2-carboxylic acid[1]

Property	Value	Source
Boiling Point	337.4±22.0 °C (Predicted)	[1]
Density	1.231±0.06 g/cm <sup>3</sup> (Predicted)	[1]
pKa	1.14±0.50 (Predicted)	[1]
Appearance	White to off-white solid	[1]

## Spectroscopic and Chromatographic Identification

Accurate identification of **4-Ethoxypicolinic acid** is crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques provides a definitive analytical fingerprint of the molecule.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While specific experimental spectra for **4-Ethoxypicolinic acid** are not readily available in public databases, the expected chemical shifts can be predicted based on the analysis of analogous compounds such as 4-methoxypyridine-2-carboxylic acid and other ethoxy-substituted aromatic systems.

Predicted <sup>1</sup>H NMR Spectrum:

- Ethyl Group (OCH<sub>2</sub>CH<sub>3</sub>):** A triplet integrating to 3 protons is expected around δ 1.3-1.5 ppm (CH<sub>3</sub>) and a quartet integrating to 2 protons around δ 4.0-4.3 ppm (OCH<sub>2</sub>).
- Pyridine Ring Protons:** Three distinct signals in the aromatic region (δ 7.0-8.5 ppm) are anticipated. The proton at position 3 will likely appear as a doublet, the proton at position 5 as a doublet of doublets, and the proton at position 6 as a doublet. The specific chemical shifts will be influenced by the electron-donating ethoxy group and the electron-withdrawing carboxylic acid group.
- Carboxylic Acid Proton (COOH):** A broad singlet is expected at a downfield chemical shift, typically above δ 10 ppm, which may be exchangeable with D<sub>2</sub>O.

#### Predicted $^{13}\text{C}$ NMR Spectrum:

- Ethyl Group ( $\text{OCH}_2\text{CH}_3$ ): Two signals are expected, one around  $\delta$  14-16 ppm for the methyl carbon and another around  $\delta$  63-65 ppm for the methylene carbon.
- Pyridine Ring Carbons: Five distinct signals are anticipated in the aromatic region. The carbon bearing the ethoxy group (C4) will be shifted downfield. The carbon of the carboxylic acid (C2) and the other ring carbons will have characteristic chemical shifts influenced by the substituents.
- Carboxylic Acid Carbon ( $\text{COOH}$ ): A signal in the range of  $\delta$  165-175 ppm is expected for the carbonyl carbon.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **4-Ethoxypicolinic acid** is expected to show the following characteristic absorption bands:

- O-H Stretch (Carboxylic Acid): A very broad band in the region of  $2500\text{-}3300\text{ cm}^{-1}$ , characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
- C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches typically appear just above  $3000\text{ cm}^{-1}$ , while aliphatic C-H stretches from the ethoxy group will be observed just below  $3000\text{ cm}^{-1}$ .
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of  $1680\text{-}1710\text{ cm}^{-1}$  is characteristic of the carbonyl group in a carboxylic acid.
- C=C and C=N Stretches (Aromatic Ring): Multiple bands in the  $1400\text{-}1600\text{ cm}^{-1}$  region correspond to the vibrations of the pyridine ring.
- C-O Stretch (Ether): A distinct band in the region of  $1200\text{-}1250\text{ cm}^{-1}$  is expected for the aryl-alkyl ether linkage.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-Ethoxypicolinic acid**, electrospray ionization (ESI) would be a suitable technique.

- **Molecular Ion Peak:** In positive ion mode, the protonated molecule  $[M+H]^+$  would be observed at  $m/z$  168.1. In negative ion mode, the deprotonated molecule  $[M-H]^-$  would be seen at  $m/z$  166.1.
- **Fragmentation Pattern:** Common fragmentation pathways for picolinic acids involve the loss of  $CO_2$  (44 Da) from the deprotonated molecule or the loss of  $H_2O$  (18 Da) and  $CO$  (28 Da) from the protonated molecule. The ethoxy group may also undergo fragmentation, leading to the loss of an ethyl radical (29 Da) or ethene (28 Da). A detailed analysis of the fragmentation pattern can confirm the structure of the molecule.

## High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of **4-Ethoxypicolinic acid** and for its quantification. A reversed-phase HPLC method would be appropriate.

Typical HPLC Method Parameters:

- **Column:** A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu m$  particle size) is commonly used for the analysis of organic acids.
- **Mobile Phase:** A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent like acetonitrile or methanol is typically employed.
- **Detection:** UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., around 260-280 nm) would be suitable.
- **Flow Rate:** A flow rate of 1.0 mL/min is a common starting point.

This method would allow for the separation of **4-Ethoxypicolinic acid** from starting materials, byproducts, and degradation products, ensuring the quality of the compound for its intended application.

## Synthesis of 4-Ethoxypicolinic Acid

The synthesis of **4-Ethoxypicolinic acid** can be approached through several synthetic routes, typically starting from commercially available pyridine derivatives. While a specific, detailed experimental protocol for **4-Ethoxypicolinic acid** is not widely published, a general and logical synthetic strategy can be derived from related preparations of 4-alkoxypicolinic acids.

One plausible synthetic pathway involves the nucleophilic aromatic substitution of a suitable leaving group at the 4-position of a picolinic acid derivative with ethoxide.

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## Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 4-Ethoxypicolinonitrile (Williamson Ether Synthesis approach)

- To a solution of 4-hydroxypicolinonitrile in a suitable anhydrous solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
- Add ethyl iodide or ethyl bromide dropwise to the reaction mixture.
- Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or HPLC.
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain 4-ethoxypicolinonitrile.

## Step 2: Hydrolysis of 4-Ethoxypicolinonitrile to **4-Ethoxypicolinic acid**

- Dissolve the 4-ethoxypicolinonitrile in a mixture of a suitable alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
- Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
- Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
- Carefully acidify the aqueous layer with a concentrated acid (e.g., HCl) to a pH of approximately 3-4, which should precipitate the product.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield **4-Ethoxypicolinic acid**.

This generalized protocol highlights the key transformations. The specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for optimal yield and purity.

## Safety and Handling

While a specific safety data sheet (SDS) for **4-Ethoxypicolinic acid** is not readily available, general precautions for handling substituted carboxylic acids and pyridine derivatives should be followed.

- Hazard Statements (Inferred): Likely to be harmful if swallowed. May cause skin and serious eye irritation. May cause respiratory irritation.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Precautionary Measures:
  - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.<sup>[1][2][3][4][5]</sup>
- Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.<sup>[1][2][3][4][5]</sup>
- Wash hands thoroughly after handling.<sup>[1][2][3][4][5]</sup>
- Store in a tightly closed container in a cool, dry place.<sup>[1]</sup>

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## Applications in Research and Drug Development

Picolinic acid and its derivatives are important building blocks in medicinal chemistry due to their ability to act as scaffolds for the synthesis of more complex molecules. The pyridine nitrogen can be involved in hydrogen bonding or coordination with metal ions in biological systems, while the carboxylic acid provides a handle for further chemical modifications, such as amide bond formation.

The ethoxy group at the 4-position of the pyridine ring in **4-Ethoxypicolinic acid** can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.

- Scaffold for Synthesis: **4-Ethoxypicolinic acid** can serve as a starting material for the synthesis of a variety of heterocyclic compounds with potential biological activities.
- Fragment-Based Drug Discovery: As a small, functionalized molecule, it can be used in fragment-based screening to identify new lead compounds for various therapeutic targets.
- Coordination Chemistry: The picolinate moiety can act as a chelating ligand for metal ions, making it a candidate for the development of metal-based drugs or imaging agents.

While specific examples of drugs derived directly from **4-Ethoxypicolinic acid** are not prominent in the literature, the broader class of substituted picolinic acids has been explored

for a range of therapeutic areas, including as anti-inflammatory, anti-viral, and anti-cancer agents.

## Conclusion

**4-Ethoxypicolinic acid** is a valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its well-defined structure and versatile functional groups make it an attractive building block for the creation of novel molecules with potential therapeutic value. This guide has provided a comprehensive overview of its identification, synthesis, and potential applications, emphasizing the importance of rigorous analytical characterization and safe handling practices. As the demand for new and effective pharmaceuticals continues to grow, the exploration of such versatile scaffolds will undoubtedly play a crucial role in the future of drug discovery.

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